
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with a 3-methyl-2-butenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and 3-methyl-2-butenal.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the addition of the 3-methyl-2-butenyl group to the cyclopentadiene ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: The use of catalysts to increase the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The compound can undergo substitution reactions where the 3-methyl-2-butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Scientific Research Applications
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Shares a similar 3-methyl-2-butenyl group but differs in the core structure.
Isobavachalcone: Contains a 3-methyl-2-butenyl group and is known for its biological activity.
Uniqueness
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is unique due to its cyclopentene ring structure combined with the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58940-75-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-4-8-5-9(11)6-10(8)12/h3,5H,4,6H2,1-2H3 |
InChI Key |
SMPQXLZAPWWNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=O)CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
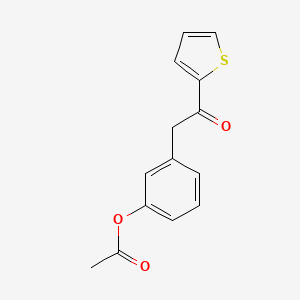
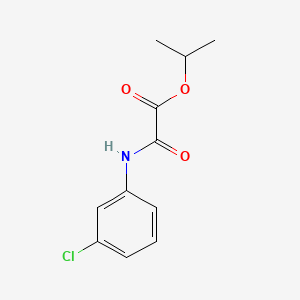
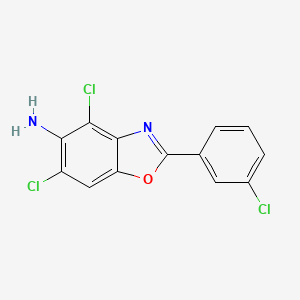

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
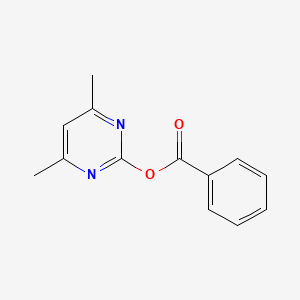
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
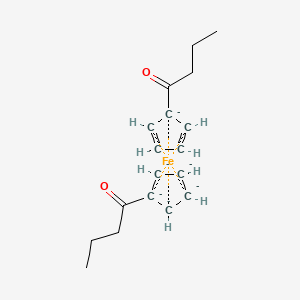
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)

![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
